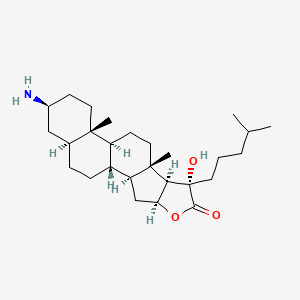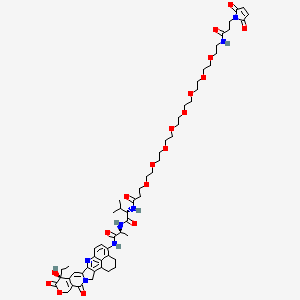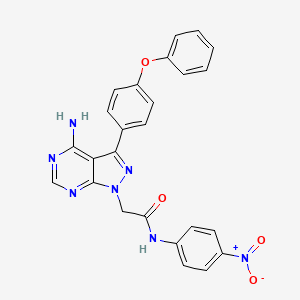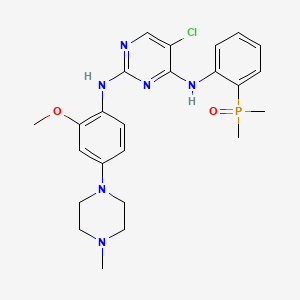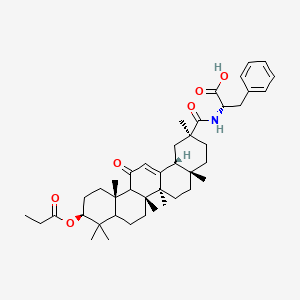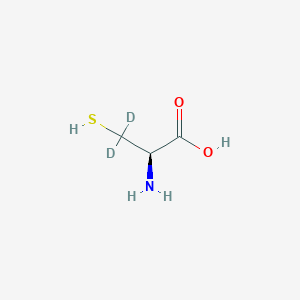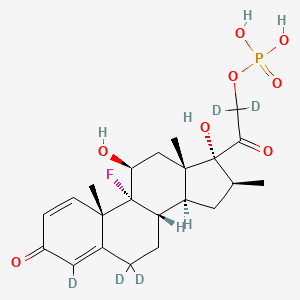
Betamethasone 21-phosphate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone 21-phosphate-d5 is a deuterium-labeled derivative of Betamethasone disodium phosphate. This compound is a corticosteroid, commonly used in scientific research for its anti-inflammatory and immunosuppressive properties. The deuterium labeling is particularly useful in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-phosphate-d5 involves the incorporation of deuterium into the Betamethasone disodium phosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the synthesis and confirm the incorporation of deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone 21-phosphate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Betamethasone 21-phosphate-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in pharmacokinetic studies to track the distribution and metabolism of corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Used in the development of new corticosteroid-based therapies for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products to ensure consistent dosing and efficacy
Wirkmechanismus
Betamethasone 21-phosphate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the activity of phospholipase A2, reducing the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. Additionally, it promotes the expression of anti-inflammatory cytokines like interleukin-10 .
Vergleich Mit ähnlichen Verbindungen
- Betamethasone disodium phosphate
- Dexamethasone disodium phosphate
- Hydrocortisone disodium phosphate
Comparison: Betamethasone 21-phosphate-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Compared to Betamethasone disodium phosphate, it offers improved stability and allows for more precise tracking within biological systems. Dexamethasone disodium phosphate and Hydrocortisone disodium phosphate, while similar in their corticosteroid activity, do not possess the same deuterium labeling, making them less suitable for certain types of research .
Eigenschaften
Molekularformel |
C22H30FO8P |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
InChI-Schlüssel |
VQODGRNSFPNSQE-PAEDUFRWSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OP(=O)(O)O)O)C)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



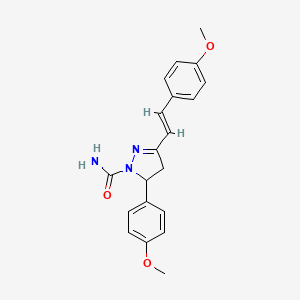

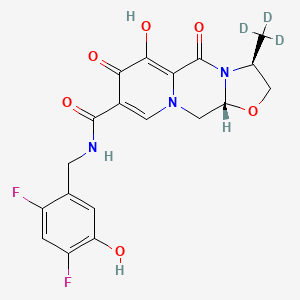

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

